Comparative Lipophilicity of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide vs. Non-Fluorinated Acetaminophen
The introduction of fluorine atoms at the 2- and 3-positions of the phenyl ring significantly increases the lipophilicity of N-(2,3-difluoro-4-hydroxyphenyl)acetamide compared to its non-fluorinated core analog, acetaminophen (4'-hydroxyacetanilide). While not a direct head-to-head study, the calculated XLogP3 for the target compound is 1.3 [1]. In contrast, the XLogP3 for acetaminophen is approximately 0.5 [2]. This difference in lipophilicity is a key factor in medicinal chemistry for predicting membrane permeability and off-target binding.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Acetaminophen (non-fluorinated analog), XLogP3 ≈ 0.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 |
| Conditions | Calculated value based on chemical structure |
Why This Matters
This quantifiable difference in lipophilicity provides a scientific basis for expecting different ADME properties, guiding the selection of this compound over the non-fluorinated analog for projects requiring specific physicochemical profiles.
- [1] Angene Chemical. (n.d.). CAS 155020-53-4 | Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)-. Retrieved from https://www.angenechem.com/155020-53-4 View Source
- [2] PubChem. (n.d.). Acetaminophen. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1983 View Source
